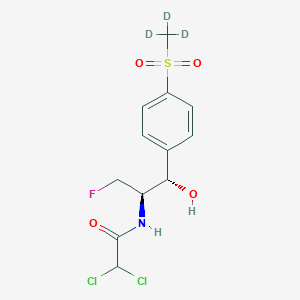
Quetiapine-d8 Hemifumarate (piperazine-d8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine-d8 Hemifumarate (piperazine-d8) is a deuterated form of Quetiapine Hemifumarate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace hydrogen atoms in the piperazine ring, which can help in tracing and quantifying the compound in various studies. Quetiapine Hemifumarate itself is an atypical antipsychotic used in the treatment of bipolar disorder, schizophrenia, and major depressive disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine-d8 Hemifumarate involves the incorporation of deuterium atoms into the piperazine ring of Quetiapine Hemifumarate. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Quetiapine-d8 Hemifumarate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Quetiapine-d8 Hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Quetiapine-d8 Hemifumarate. These products can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and properties .
Wissenschaftliche Forschungsanwendungen
Quetiapine-d8 Hemifumarate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to quantify Quetiapine and its metabolites.
Biology: Employed in studies to trace the metabolic pathways and interactions of Quetiapine in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Quetiapine in the human body.
Industry: Utilized in the development and testing of new drugs and formulations
Wirkmechanismus
The mechanism of action of Quetiapine-d8 Hemifumarate is similar to that of Quetiapine Hemifumarate. It acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder. The compound also has affinity for other receptors, including histamine and adrenergic receptors, which contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Quetiapine-d8 Hemifumarate is unique due to its deuterium labeling, which provides advantages in tracing and quantification in research studies. Similar compounds include:
Quetiapine Hemifumarate: The non-deuterated form used in clinical settings.
Norquetiapine: A major active metabolite of Quetiapine with similar pharmacological properties.
Other Deuterated Antipsychotics: Compounds like deuterated Olanzapine and deuterated Risperidone, which are used for similar research purposes .
Quetiapine-d8 Hemifumarate stands out due to its specific labeling, which enhances its utility in detailed pharmacokinetic and pharmacodynamic studies.
Eigenschaften
CAS-Nummer |
1435938-24-1 |
|---|---|
Molekularformel |
C46H54N6O8S2 |
Molekulargewicht |
899.2 g/mol |
IUPAC-Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*9D2,10D2,11D2,12D2; |
InChI-Schlüssel |
ZTHJULTYCAQOIJ-UXUYVNHUSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)






